molecular formula C18H21N3O2 B4718459 N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide

Cat. No.: B4718459
M. Wt: 311.4 g/mol
InChI Key: CBQIENYOKJOYRK-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a benzamide moiety linked through a pentanoylamino group

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-4-8-17(22)20-15-11-9-14(10-12-15)18(23)21-16-7-5-6-13(2)19-16/h5-7,9-12H,3-4,8H2,1-2H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQIENYOKJOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to nitration to introduce a nitro group at the 2-position. This is followed by reduction to yield 2-amino-6-methylpyridine.

    Amide Bond Formation: The 2-amino-6-methylpyridine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Coupling with Benzoyl Chloride: Finally, the amide is coupled with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-4-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a pentanoyl group.

    N-(6-methylpyridin-2-yl)-4-(hexanoylamino)benzamide: Similar structure but with a hexanoyl group instead of a pentanoyl group.

    N-(6-methylpyridin-2-yl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a pentanoyl group.

Uniqueness

N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the pentanoylamino group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different acyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 2
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N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide

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